molecular formula C16H16Cl3F2N3O2 B1532787 Pydiflumetofen CAS No. 1228284-64-7

Pydiflumetofen

Cat. No.: B1532787
CAS No.: 1228284-64-7
M. Wt: 426.7 g/mol
InChI Key: DGOAXBPOVUPPEB-UHFFFAOYSA-N
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Description

Pydiflumetofen is a broad-spectrum fungicide belonging to the carboxamide group. It is primarily used in agriculture to protect crops from fungal diseases. The compound acts by inhibiting succinate dehydrogenase, an enzyme crucial for cellular respiration in fungi. This compound was first marketed by Syngenta in 2016 under the brand name Miravis.

Mechanism of Action

Target of Action

Pydiflumetofen, also known as WHG7I49FAK, primarily targets the enzyme succinate dehydrogenase . This enzyme plays a crucial role in cellular respiration in almost all living organisms . It is a part of the mitochondrial respiratory chain, specifically complex II .

Mode of Action

this compound acts as an inhibitor of succinate dehydrogenase . By binding to this enzyme, it disrupts the energy production process within the cell . This disruption leads to tricarboxylic acid circulation disorders, which prevent energy metabolism and inhibit the growth of pathogenic bacteria .

Biochemical Pathways

The inhibition of succinate dehydrogenase by this compound affects the tricarboxylic acid cycle, also known as the citric acid cycle . This cycle is a key component of the cellular respiration process, where it facilitates the oxidation of glucose and other metabolites to produce energy. By inhibiting succinate dehydrogenase, this compound disrupts this cycle, leading to an energy deficit within the cell .

Result of Action

The primary result of this compound’s action is the effective inhibition of pathogenic fungal growth . By disrupting energy production within fungal cells, it prevents their growth and proliferation, leading to their eventual death . This makes this compound an effective treatment for various fungal diseases, including leaf spot, powdery mildew, grey mold, bakanae, scab, and sheath blight .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its hydrolysis rate decreases with increasing concentration, and an increasing temperature significantly enhances the hydrolysis rate . Furthermore, its degradation rate and half-life in soil can vary depending on the type of soil and whether the soil has been sterilized . Therefore, when using this compound in agricultural production activities, the characteristics of water bodies, soil, and environmental factors must be considered to minimize emissions and environmental impact .

Biochemical Analysis

Biochemical Properties

Pydiflumetofen regulates succinate dehydrogenase activity . Succinate dehydrogenase is a key enzyme in the citric acid cycle, and its inhibition can disrupt energy production in the cell, leading to the death of the fungus. The nature of the interaction between this compound and succinate dehydrogenase is likely competitive, with this compound binding to the active site of the enzyme and preventing its normal substrate, succinate, from binding .

Cellular Effects

The primary cellular effect of this compound is the disruption of energy production. By inhibiting succinate dehydrogenase, this compound prevents the conversion of succinate to fumarate in the citric acid cycle . This disrupts the production of ATP, the main energy currency of the cell, leading to cell death .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of succinate dehydrogenase . This enzyme is part of the citric acid cycle and the electron transport chain, two key processes in cellular respiration. By inhibiting this enzyme, this compound disrupts these processes, leading to a lack of energy production and ultimately cell death .

Temporal Effects in Laboratory Settings

This compound’s hydrolytic and degradation properties were investigated indoors in four distinct soil types to assess its risks in aquatic and soil environments . This compound showed a degradation half-life of 10.79–24.82 days and a degradation rate of 0.0276–0.0642 in different soils .

Metabolic Pathways

This compound acts on the citric acid cycle, a key metabolic pathway in all aerobic organisms . By inhibiting succinate dehydrogenase, it disrupts the conversion of succinate to fumarate, a critical step in the cycle .

Subcellular Localization

The subcellular localization of this compound is likely to be in the mitochondria, as this is where the citric acid cycle and the electron transport chain, the processes that succinate dehydrogenase is involved in, take place .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pydiflumetofen is synthesized through a multi-step process that involves the combination of a pyrazole acid with a substituted phenethylamine. The reaction conditions typically require the use of strong bases and coupling agents to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale chemical reactors and controlled reaction conditions to ensure high yield and purity. The process may also include purification steps such as crystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Pydiflumetofen primarily undergoes reactions related to its amide group, including hydrolysis and amidation reactions.

Common Reagents and Conditions:

  • Hydrolysis: Strong acids or bases are used to cleave the amide bond.

  • Amidation: Coupling agents like carbodiimides or uronium salts are employed to form the amide bond.

Major Products Formed:

  • Hydrolysis: Pyrazole acid and substituted phenethylamine

  • Amidation: this compound itself

Scientific Research Applications

Pydiflumetofen has several applications in scientific research:

  • Chemistry: It is used as a reagent in the study of enzyme inhibition, particularly in the context of succinate dehydrogenase.

  • Biology: Researchers use this compound to investigate the effects of mitochondrial respiration inhibition on various organisms.

  • Medicine: While not used directly in medical treatments, it serves as a model compound for developing new antifungal agents.

  • Industry: It is widely used in agriculture to protect crops from fungal infections, thereby improving crop yield and quality.

Comparison with Similar Compounds

Pydiflumetofen is unique in its specific inhibition of succinate dehydrogenase, which sets it apart from other fungicides that may target different enzymes or pathways. Similar compounds include:

  • Azoxystrobin: Another broad-spectrum fungicide that inhibits mitochondrial respiration but through a different mechanism.

  • Propiconazole: A fungicide that targets the ergosterol biosynthesis pathway in fungi.

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Properties

IUPAC Name

3-(difluoromethyl)-N-methoxy-1-methyl-N-[1-(2,4,6-trichlorophenyl)propan-2-yl]pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl3F2N3O2/c1-8(4-10-12(18)5-9(17)6-13(10)19)24(26-3)16(25)11-7-23(2)22-14(11)15(20)21/h5-8,15H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGOAXBPOVUPPEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C=C(C=C1Cl)Cl)Cl)N(C(=O)C2=CN(N=C2C(F)F)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl3F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60894826
Record name Pydiflumetofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60894826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228284-64-7
Record name 3-(Difluoromethyl)-N-methoxy-1-methyl-N-[1-methyl-2-(2,4,6-trichlorophenyl)ethyl]-1H-pyrazole-4-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228284-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Difluoromethyl)-N-methoxy-1-methyl-N-(1-methyl-2-(2,4,6-trichlorophenyl)ethyl)-1H-pyrazole-4-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1228284647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pydiflumetofen
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methoxy-N-[1-methyl-2-(2,4,6-trichlorophenyl)-ethyl]-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide; pydiflumetofen
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PYDIFLUMETOFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WHG7I49FAK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of O-methyl-N-[1-methyl-2-(2,4,6-trichloro-phenyl)-ethyl]-hydroxylamine (12.3 g, 0.046 mol) prepared as described in example P5a, in dichloromethane (120 ml) was added triethylamine (7.7 ml, 0.055 mol) followed by dropwise addition of a solution of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carbonyl chloride (9.1 g, 0.046 mol) in dichloromethane (10 ml) at 0° C. After complete addition of acid chloride the mixture was stirred 5 hours at ambient temperature. When the TLC confirmed completion of the reaction, the reaction mass was washed with 1N HCl (100 ml), followed by 1N NaOH (100 ml), then with water (2×100 ml) and finally with brine solution (50 ml) before drying over sodium sulfate and evaporation of the solvent. The resulting crude mass 20.5 g of a sticky dark brown oil was purified by column chromatography using 60-120μ mesh silica gel and product collected at 40% ethyl acetate in hexane as eluent to give 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid methoxy-[1-methyl-2-(2,4,6-trichloro-phenyl)-ethyl]-amide (7.9 g, 41%) as off white solid. m.p: 110-112° C. 1H NMR (400 MHz, CDCl3): δ1.38-1.39 (d, 3H), 3.20-3.26 (dd, 1H), 3.32-3.37 (dd, 1H), 3.70 (s, 3H), 3.97 (s, 3H), 4.88-4.93 (m, 1H), 7.02-7.29 (t, 1H), 7.27 (s, 2H), 7.81 (s, 1H) MS [M+H]+ 426/428/430
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
7.7 mL
Type
reactant
Reaction Step Two
Quantity
9.1 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
120 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of O-methyl-N-[1-methyl-2-(2,4,6-trichloro-phenyl)-ethyl]-hydroxylamine (3.92 g, 0.014 mol) prepared as described in example P5a in xylene (30 g) was added an aqueous sodium hydroxide solution (30%, 2.3 g, 0.017 mol) in parallel to the addition of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carbonyl chloride (3.2 g, 0.046 mol) dissolved in xylene (10 g) at 56° C. during 2 hours. After complete addition of acid chloride the mixture was stirred 2 hours at 56° C. The solution was washed twice with water (10 and 5 g) and the volatiles were removed from the organic layer under reduced pressure. The resulting crude mass 7.4 g (sticky dark brown oil) was purified by crystallization from a mixture of xylene (7 g) and methylcyclohexene (14 g) to give 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid methoxy-[1-methyl-2-(2,4,6-trichloro-phenyl)-ethyl]amide (5.3 g, 87.8%) as off white solid. m.p: 115-116° C.
Quantity
3.92 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.3 g
Type
reactant
Reaction Step Four
Quantity
30 g
Type
solvent
Reaction Step Four
Quantity
10 g
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

To a solution of O-methyl-N-[1-methyl-2-(2,4,6-trichloro-phenyl)-ethyl]-hydroxylamine (12.3 g, 0.046 mol) prepared as described in example P5a in Xylene (90 g) was added triethylamine (5.6 g, 0.055 mol) followed by addition of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carbonyl chloride (40.1 g, 0.046 mol) at 70° C. during 2 hours. After complete addition of acid chloride the mixture was stirred 2 hours at 70° C. The solution was washed twice with water and the volatiles were removed from the organic layer under reduced pressure. The resulting crude mass 23.6 g (sticky dark brown oil) was purified by crystallization from a mixture of 16 g xylene and 36 g methylcyclohexene to give 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid methoxy-[1-methyl-2-(2,4,6-trichloro-phenyl)-ethyl]-amide (17.0 g, 91.5%) as off white solid. m.p: 115-116° C.
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
40.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5.6 g
Type
reactant
Reaction Step Four
Quantity
90 g
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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